4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885454
InChI: InChI=1S/C12H19BN2O5S/c1-11(2)12(3,4)20-13(19-11)8-7-14-10(21(6,16)17)15-9(8)18-5/h7H,1-6H3
SMILES:
Molecular Formula: C12H19BN2O5S
Molecular Weight: 314.17 g/mol

4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC15885454

Molecular Formula: C12H19BN2O5S

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine -

Specification

Molecular Formula C12H19BN2O5S
Molecular Weight 314.17 g/mol
IUPAC Name 4-methoxy-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C12H19BN2O5S/c1-11(2)12(3,4)20-13(19-11)8-7-14-10(21(6,16)17)15-9(8)18-5/h7H,1-6H3
Standard InChI Key LXIQZJXUJUGPSQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)S(=O)(=O)C

Introduction

4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group, a methylsulfonyl group, and a boron-containing moiety known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound's unique structure suggests potential applications in medicinal chemistry and materials science due to its reactivity and functional groups.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, each requiring optimization for yield and purity. The presence of the boron atom in the dioxaborolane moiety allows it to participate in various organic reactions, such as Suzuki-Miyaura cross-coupling, which is crucial for its applications in organic synthesis and materials development.

Potential Applications

  • Medicinal Chemistry: The compound's structural complexity and functional groups suggest potential biological activities. Interaction studies could provide insights into its binding affinities and mechanisms of action at molecular targets.

  • Materials Science: The boron-containing moiety offers versatility in materials synthesis, potentially contributing to the development of novel materials with unique properties.

Research Findings and Future Directions

While specific biological effects of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are not well-documented, its structural features and reactivity profile indicate a need for further research. Studies focusing on its interaction with biological targets and its potential therapeutic applications would be valuable.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineC12H19BN2O5S319.291417629-63-0
4'-(Ethylsulfonyl)-2'-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-olC21H27BO6S418.31614246-88-6
1,3,2-Dioxaborolane, 2-[4-methoxy-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-C14H21BO5S312.19918328-09-3

This comparison highlights the unique structural features and potential applications of each compound, with the focus compound exhibiting a pyrimidine ring and specific functional groups that differentiate it from other boron-containing compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator